TP 064
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Description
Potent and selective PRMT4 inhibitor; inhibits methylation of H3 (1-25) and MED12 (IC50 values are <10 and 43 nM, respectively). Exhibits >100-fold selectivity over other histone methyltransferases and non-epigenetic targets.
Scientific Research Applications
TP 064 in Cancer Research
This compound is a small molecule inhibitor of Protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1). PRMT4 plays a significant role in various biological processes and is considered a candidate oncogene due to its overexpression in several cancer types. This compound has shown potential in inhibiting the methyltransferase activity of PRMT4 with high potency and selectivity. This inhibition leads to reduced arginine dimethylation of PRMT4 substrates and consequently inhibits the proliferation of certain multiple myeloma cell lines, indicating its potential as a therapeutic target in cancer treatment (Nakayama et al., 2018).
This compound in Macrophage Inflammation Research
Research on this compound also encompasses its effects on macrophage inflammation. This compound treatment has been observed to significantly decrease the production of pro-inflammatory cytokines in macrophages upon lipopolysaccharide challenge. However, it also induced peritonitis-associated neutrophilia in vivo, suggesting that this compound can influence inflammatory responses and could be considered for therapy in NF-κB-based inflammatory diseases (Zhang et al., 2021).
Properties
Molecular Formula |
C28H34N4O2 |
---|---|
Molecular Weight |
458.6 |
Synonyms |
N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide |
Origin of Product |
United States |
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